molecular formula C25H28N2O5S B3607772 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-isopropylphenyl)benzamide

4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-isopropylphenyl)benzamide

Cat. No. B3607772
M. Wt: 468.6 g/mol
InChI Key: MCIHCNZWNDZYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-isopropylphenyl)benzamide, also known as DASB, is a selective serotonin transporter (SERT) ligand. It is widely used in scientific research to study the role of the serotonin system in various physiological and pathological conditions.

Mechanism of Action

4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-isopropylphenyl)benzamide is a selective SERT ligand, which means that it binds specifically to the serotonin transporter protein and blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft and enhances serotonin signaling in the brain. The mechanism of action of this compound is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressants.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the availability of serotonin in the synaptic cleft, which enhances serotonin signaling and can lead to changes in mood, behavior, and cognition. This compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-isopropylphenyl)benzamide in lab experiments is its selectivity for SERT, which allows researchers to specifically target the serotonin system without affecting other neurotransmitter systems. This compound is also a well-characterized ligand with a high affinity for SERT, which makes it a reliable tool for measuring SERT density and activity in the brain. However, there are also some limitations to using this compound in lab experiments. For example, its low yield of synthesis can make it expensive and difficult to produce in large quantities. Additionally, its short half-life and rapid clearance from the body can make it challenging to use in longitudinal studies.

Future Directions

There are many potential future directions for research using 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-isopropylphenyl)benzamide. One area of interest is the development of new PET tracers that can target other neurotransmitter systems, such as dopamine and norepinephrine. Another area of interest is the use of this compound in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to investigate the structural and functional changes in the brain associated with psychiatric disorders. Additionally, there is ongoing research into the development of new drugs that target the serotonin system, and this compound may be a useful tool for evaluating the efficacy and safety of these drugs.

Scientific Research Applications

4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(4-isopropylphenyl)benzamide is widely used in scientific research to study the role of the serotonin system in various physiological and pathological conditions, including depression, anxiety, and addiction. It is used as a radiotracer in positron emission tomography (PET) imaging studies to measure the density and activity of SERT in the brain. PET imaging with this compound has been used to investigate the effects of various drugs and interventions on the serotonin system, as well as to identify biomarkers for psychiatric disorders.

properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-17(2)18-6-10-20(11-7-18)26-25(28)19-8-12-21(13-9-19)27(3)33(29,30)22-14-15-23(31-4)24(16-22)32-5/h6-17H,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIHCNZWNDZYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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